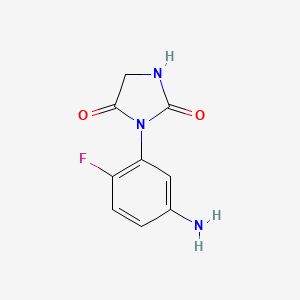

3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(5-amino-2-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c10-6-2-1-5(11)3-7(6)13-8(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFBTLABJVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Imidazolidin-2,4-dione Derivatives

One method for synthesizing imidazolidin-2,4-dione derivatives involves reacting amino acids with C-phenylglycine and phenyl isocyanate, followed by acid hydrolysis. A general procedure for preparing 3-phenyl-5-arylimidazolidinic derivatives involves reacting C-4-methylphenylglycine with PhNCO. For example, C-4-Methylphenylglycine (1.48 g; 9 mmol) and PhNCO (1.07 g; 9 mmol) were reacted according to the general procedure to yield 77.50% (1.85 g) of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione as white crystals after recrystallization from EtOH/H\$$_2\$$O (1:1).

Process for Preparing Imidazolidine-2,5-dione Derivatives

Two methods exist for preparing imidazolidine-2,5-dione derivatives. One process involves reacting methylhydantoin with phenyl isocyanate. The reaction is preferably conducted in a solvent such as benzene, toluene, xylene, dichloromethane, chloroform, dichloroethane, ethyl ether, diisopropyl ether, dibutyl ether, or dioxane. A basic catalyst, such as triethylamine, tributylamine, dimethylaniline, diethylaniline, or hexamethylenetetramine, is used, with triethylamine being preferred. The phenyl isocyanate is used in an amount of 0.5 to 3 moles, preferably 1 to 2 moles per mole of methylhydantoin. The reaction is conducted in the range of 0 to 80°C for about 3 to 10 hours.

Another process involves reacting phosgene or trichloromethyl chloroformate with methylhydantoin, followed by reaction with an aniline derivative in the presence of a dehydrochlorination agent. The reactions are preferably conducted in the same reaction vessel without isolating the intermediate, using a solvent such as benzene, toluene, xylene, dichloromethane, dichloroethane, chloroform, diethyl ether, diisopropyl ether, dibutyl ether, dioxane, or ethyl acetate. Dehydrochlorination agents like triethylamine, tributylamine, dimethylaniline, diethylaniline, pyridine, picoline, or lutidine are used, with pyridine being preferred. Phosgene or trichloromethyl chloroformate is used in an amount of 0.1 to 2 moles, preferably 0.25 to 1.5 moles per mole of methylhydantoin. The dehydrochlorination agent is used in an amount corresponding to the amount of phosgene or trichloromethyl chloroformate. The reaction temperature is preferably about -10 to 50°C, and the reaction time is about 5 to 20 hours.

Synthesis and Separation of Syn- and Anti-(±)-3,5-Disubstituted Hydantoins

A method for synthesizing 3,5-disubstituted hydantoins involves the in situ cyclization of racemic trans-β-lactam ureas under basic conditions through intramolecular amidolysis. In the first step, imine 1 is prepared by a condensation reaction between 4-methoxybenzaldehyde and 4-fluoroaniline in anhydrous dichloromethane, using powdered molecular sieves 4 Å. The isolated imine 1 is obtained in a yield of 73% after recrystallization from a mixture of ethyl acetate and n-hexane. Imine 1 then reacts with N-phthalimidoglycine in the presence of triethylamine and 2-chloro-1-methylpyridinium iodide, leading to a racemic mixture of cis- and trans-3-phthalimido-β-lactam 2 .

Example Reaction

- 5 g (0.04 mole) of 2-fluorophenyl isocyanate in 3 ml of dichloroethane was added dropwise at room temperature with stirring.

Chemical Reactions Analysis

3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Amino Group Positioning: The para-NH₂ group in the target compound may facilitate hydrogen bonding, akin to 3-amino-substituted analogs in and .

- Steric Effects : Methyl or bulky substituents (e.g., di-phenyl in ) reduce conformational flexibility, impacting binding kinetics .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility :

Metabolic Stability :

Receptor Interactions :

Toxicity :

- Hydantoins with hydroxybenzyl groups () exhibit low acute toxicity, suggesting the target compound’s amino and fluorine substituents may similarly reduce toxicity .

Biological Activity

3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article explores its synthesis, biological profiles, and potential applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antitumor Activity

Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. For instance, one study reported that compounds similar to this compound demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer). The IC50 values for these compounds were found to be in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazolidine derivatives has also been explored. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro. This suggests a possible therapeutic role in managing inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a comparative study involving several imidazolidine derivatives, this compound was evaluated for its cytotoxicity against HeLa cells. The compound exhibited an IC50 value of approximately 6 µM, indicating substantial antitumor activity compared to control groups .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of various derivatives against clinical strains of bacteria. The results indicated that this compound had an MIC value of 12 µg/mL against S. aureus, showcasing its potential as an alternative antimicrobial agent .

Summary of Biological Activities

| Activity | Effect | IC50/MIC Values |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | ~6 µM (HeLa) |

| Antimicrobial | Inhibition of bacterial growth | 12 µg/mL (S. aureus) |

| Anti-inflammatory | Inhibition of COX-2 | Not specified |

Q & A

Q. Advanced Research Focus

- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., fluorophenyl derivatives in ) to identify anomalous signals.

- Isotopic labeling : Trace unexpected peaks (e.g., solvent artifacts) via deuterated solvents or 15N-labeled analogs.

- Advanced 2D NMR : Use NOESY or ROESY to distinguish diastereomers or confirm spatial proximity of substituents .

How should factorial design be applied to optimize multi-step synthesis protocols?

Advanced Research Focus

A 2k factorial design evaluates variables like temperature, catalyst loading, and reaction time. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temp. | 70°C | 90°C |

| Catalyst | 0.1 eq | 0.3 eq |

| Time | 12 h | 24 h |

| Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing side reactions. This approach reduced optimization time by 40% in analogous hydantoin syntheses . |

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous disposal .

What strategies exist for synthesizing derivatives, and how can substituent effects be analyzed?

Advanced Research Focus

Derivatization often targets the amino or fluorine groups:

- Electrophilic substitution : Introduce halogens or methoxy groups via Friedel-Crafts or Ullmann coupling .

- Structure-activity relationship (SAR) : Use Hammett plots to correlate substituent electronic effects (σ values) with biological/physical properties. For example, electron-withdrawing groups (e.g., -CF3) enhance stability but reduce solubility .

How can reaction scalability challenges be addressed without compromising purity?

Q. Advanced Research Focus

- Process analytical technology (PAT) : Monitor key parameters (pH, temp.) in real-time using inline spectroscopy.

- Membrane separation : Purify intermediates via nanofiltration to remove byproducts .

- Continuous flow systems : Improve heat/mass transfer for exothermic steps, reducing batch variability .

What role do isotopic labeling and tracer studies play in metabolic or degradation pathway analysis?

Q. Advanced Research Focus

- 13C/15N labeling : Track metabolic fate in vitro using LC-MS/MS. For example, 13C-labeled imidazolidinediones reveal hydrolysis pathways in liver microsomes.

- Stable isotope dilution assays (SIDA) : Quantify degradation products with high precision, correcting for matrix effects .

How are crystallographic data used to validate computational models of this compound?

Advanced Research Focus

X-ray structures provide ground-truth bond lengths/angles to calibrate DFT calculations. For example, deviations >0.05 Å in imidazolidinedione ring geometry indicate inaccuracies in van der Waals parameters, prompting recalibration of force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.